10-Hydroxyoctadec-11-enoic acid
Description
Properties
CAS No. |
143288-76-0 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
10-hydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h11,14,17,19H,2-10,12-13,15-16H2,1H3,(H,20,21) |
InChI Key |
VALAUXDVLYFOEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyoctadec-11-enoic acid can be achieved through various methods. One common approach involves the hydroxylation of oleic acid, a monounsaturated fatty acid, using specific catalysts and reaction conditions. For instance, the hydroxylation can be carried out using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods: On an industrial scale, the production of 10-Hydroxyoctadec-11-enoic acid often involves the biotransformation of oleic acid by microbial enzymes. Certain strains of bacteria and fungi have been identified to possess the enzymatic machinery required for the selective hydroxylation of oleic acid, making this a cost-effective and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxyoctadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 10-oxo-octadec-11-enoic acid.
Reduction: The double bond can be reduced to yield 10-hydroxyoctadecanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: 10-oxo-octadec-11-enoic acid.
Reduction: 10-hydroxyoctadecanoic acid.
Substitution: Various esters and ethers depending on the substituent used.
Scientific Research Applications
Biological Activities
10-Hydroxyoctadec-11-enoic acid exhibits several biological activities that make it a candidate for therapeutic applications:
- Antioxidant Properties : Research indicates that 10-hydroxyoctadec-11-enoic acid can scavenge hydroxyl free radicals, thereby protecting cells from oxidative damage. A study demonstrated that it significantly enhanced the viability of vascular smooth muscle cells under oxidative stress conditions, indicating its potential as a cytoprotective agent .
- Anti-inflammatory Effects : This compound has been identified as a component of anti-inflammatory agents. It is suggested that its unique structure contributes to its ability to modulate inflammatory responses in biological systems .
- Antimicrobial Activity : Preliminary studies suggest that 10-hydroxyoctadec-11-enoic acid may possess antibacterial properties, which could be useful in developing natural preservatives in food and cosmetic products.
Therapeutic Applications
The therapeutic potential of 10-hydroxyoctadec-11-enoic acid extends to various health-related applications:
Cardiovascular Health
Studies have shown that 10-hydroxyoctadec-11-enoic acid can improve vascular health by reducing oxidative stress and enhancing cell survival in vascular tissues. This suggests its potential role in preventing cardiovascular diseases related to oxidative damage .
Cancer Research
Emerging evidence points to the compound's ability to inhibit tumor growth and promote apoptosis in cancer cells. Its mechanism may involve modulation of cell signaling pathways associated with cell proliferation and survival .
Skin Health
Due to its antioxidant properties, 10-hydroxyoctadec-11-enoic acid is being investigated for use in skincare formulations aimed at reducing photoaging and improving skin barrier function .
Vascular Smooth Muscle Cells Study
A significant study investigated the effects of 10-hydroxyoctadec-11-enoic acid on vascular smooth muscle cells subjected to oxidative stress. The results indicated that treatment with the compound not only improved cell viability but also reduced markers of lipid peroxidation and increased levels of glutathione, a critical antioxidant .
Anti-inflammatory Agent Development
Another case study focused on formulating an anti-inflammatory agent using 10-hydroxyoctadec-11-enoic acid as a key ingredient. The formulation demonstrated efficacy in reducing inflammation in animal models, highlighting its potential for therapeutic applications in inflammatory diseases .
Mechanism of Action
The biological effects of 10-Hydroxyoctadec-11-enoic acid are mediated through its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes involved in lipid metabolism and inflammatory responses. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 10-Hydroxyoctadec-11-enoic acid and related compounds:
Biological Activity
10-Hydroxyoctadec-11-enoic acid (HOEA) is a hydroxylated fatty acid derived from the oxidation of unsaturated fatty acids, particularly vaccenic acid. This compound has garnered attention in recent years for its diverse biological activities, including cytotoxic effects on cancer cells and potential roles in regulating cellular processes. This article explores the biological activity of HOEA, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
HOEA is characterized by its hydroxyl group at the 10th carbon position and a double bond at the 11th carbon, which contributes to its unique biological properties. Its structural formula can be represented as follows:
Cytotoxicity and Induction of Apoptosis
Recent studies have demonstrated that HOEA exhibits significant cytotoxic effects against various cancer cell lines, particularly human leukemia U937 cells. The half-maximal inhibitory concentration (IC50) for HOEA was found to be approximately 47.96 μg/mL , indicating a stronger cytotoxic potency compared to elaidic acid, which had an IC50 of 84.48 μg/mL .
The mechanism by which HOEA induces apoptosis involves the activation of caspases, crucial enzymes in the apoptotic pathway. Specifically, caspase-3 and caspase-8 have been identified as key players in HOEA-induced apoptosis. Flow cytometry analyses revealed increased cleavage activity of these caspases in U937 cells treated with HOEA. Additionally, DNA fragmentation and morphological changes in the nucleus were observed, further supporting the apoptotic effects of HOEA .
Comparative Cytotoxicity
The following table summarizes the IC50 values of HOEA against various cell lines:
| Cell Line | IC50 (μg/mL) |
|---|---|
| U937 | 47.96 |
| Vero | 71.41 |
| CHO | >100 |
| MDCK | 72.81 |
| HeLa | 75.86 |
| XC | 84.07 |
This data indicates that while HOEA exhibits varying levels of cytotoxicity across different cell types, it generally demonstrates stronger effects on tumor cells compared to normal cells.
Hydroperoxide Formation and Biological Implications
HOEA is also involved in photochemical reactions leading to the formation of hydroperoxyacids when exposed to light. These reactions can produce reactive oxygen species (ROS), which may contribute to oxidative stress in cells . Such oxidative stress is known to play a role in various pathological conditions, including cancer progression.
Case Studies and Research Findings
- Induction of Apoptosis in U937 Cells : A study conducted on U937 cells showed that treatment with HOEA resulted in significant activation of caspases and subsequent apoptosis, with notable increases in cleaved forms of caspase-3 and PARP observed through Western blot analysis .
- Algicidal Activity : Research has indicated that hydroxylated fatty acids like HOEA possess algicidal properties against harmful algal blooms, suggesting potential applications in environmental management .
- Photochemical Behavior : The behavior of HOEA under photochemical conditions has been studied extensively, revealing that it can undergo transformations that enhance its biological activity through increased production of hydroxyacids and ketoacids during degradation processes .
Q & A
Basic: What experimental approaches are critical for synthesizing 10-Hydroxyoctadec-11-enoic acid in laboratory settings?
Answer:
Synthesis requires careful optimization of reaction conditions, including temperature, solvent choice (e.g., ethanol or THF), and catalysts (e.g., lipases or transition metals). Stereoselective hydroxylation at the C10 position must be validated via techniques like chiral chromatography. Post-synthesis purification via column chromatography or recrystallization ensures purity, while structural confirmation relies on NMR (1H/13C) and mass spectrometry . Safety protocols, such as handling hygroscopic reagents and avoiding oxidative degradation, are essential .
Basic: Which analytical techniques are most effective for characterizing 10-Hydroxyoctadec-11-enoic acid?
Answer:
- NMR Spectroscopy : 1H and 13C NMR identify hydroxyl group placement and double-bond geometry (e.g., Z/E configuration via coupling constants) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns verify structural integrity.
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., -OH stretches at 3200–3600 cm⁻¹ and carboxylic acid C=O at ~1700 cm⁻¹).
- Chromatography : HPLC or GC-MS assesses purity and resolves stereoisomers .
Basic: What safety protocols are essential when handling 10-Hydroxyoctadec-11-enoic acid?
Answer:
- Use PPE (gloves, goggles) to prevent skin/eye contact.
- Store in airtight containers under inert gas (N₂/Ar) to avoid oxidation.
- Follow hazard guidelines (e.g., EU Regulation 1272/2008) for flammability and disposal. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
Advanced: How should researchers design experiments to study the compound’s bioactivity in inflammatory pathways?
Answer:
- In Vitro Models : Use macrophage cell lines (e.g., RAW 264.7) to measure cytokine suppression (IL-6, TNF-α) via ELISA.
- Dose-Response Curves : Establish IC50 values with concentrations ranging from 1–100 μM.
- Controls : Include positive (e.g., dexamethasone) and vehicle controls.
- Mechanistic Studies : siRNA knockdown or inhibitors (e.g., NF-κB) to pinpoint targets. Data must be triplicated, with ANOVA for significance .
Advanced: How can contradictions in reported bioactivity data across studies be resolved?
Answer:
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell type or dosage.
- Comparative Replication : Reproduce conflicting experiments under standardized conditions.
- Validation Assays : Use orthogonal methods (e.g., Western blot vs. qPCR) to confirm findings. Statistical tools (e.g., Bland-Altman plots) assess inter-study variability .
Advanced: What biochemical pathways are implicated in 10-Hydroxyoctadec-11-enoic acid’s metabolic effects?
Answer:
- Lipid Metabolism : Modulates PPAR-γ and SREBP-1c, altering fatty acid oxidation and lipogenesis in hepatocytes.
- Anti-Inflammatory Pathways : Inhibits COX-2 and 5-LOX, reducing prostaglandin/leukotriene synthesis.
- Oxidative Stress : Activates Nrf2/ARE signaling, upregulating antioxidant enzymes (e.g., SOD, catalase). Pathway mapping via knockout models or metabolomics (LC-MS) is critical .
Advanced: What strategies improve reproducibility in studies of this compound?
Answer:
- Detailed Protocols : Document synthesis steps, purity thresholds (>95%), and storage conditions.
- Data Transparency : Share raw spectra/chromatograms in supplementary materials.
- Collaborative Validation : Cross-lab replication using identical batches. Tools like RRID or protocols.io standardize reporting .
Advanced: How can computational modeling predict 10-Hydroxyoctadec-11-enoic acid’s interactions with biomolecules?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., PPAR-γ).
- MD Simulations : GROMACS models lipid bilayer interactions over 100+ ns trajectories.
- QSAR : Correlate structural features (e.g., hydroxyl position) with activity. Validate predictions with SPR or ITC binding assays .
Advanced: What are key considerations for in vivo experimental design?
Answer:
- Animal Models : Select species with analogous lipid metabolism (e.g., mice/rats).
- Dosing Routes : Oral gavage vs. intraperitoneal injection affects bioavailability.
- Endpoint Analysis : Measure plasma metabolites (LC-MS) and tissue histopathology. Ethical guidelines (ARRIVE 2.0) ensure humane practices .
Advanced: How do researchers balance exploratory and hypothesis-driven studies for this compound?
Answer:
- Exploratory Phase : Untargeted metabolomics or transcriptomics identifies novel pathways.
- Hypothesis Testing : Validate findings via CRISPR/Cas9 gene editing or inhibitor studies.
- Iterative Design : Use Bayesian statistics to refine hypotheses dynamically. Funding proposals should outline milestones for both approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
